5-Ethoxy-2-methylindole-3-carboxaldehyde
Description
5-Ethoxy-2-methylindole-3-carboxaldehyde is a substituted indole derivative characterized by an ethoxy group at the 5-position, a methyl group at the 2-position, and a carboxaldehyde functional group at the 3-position of the indole ring.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-3-15-9-4-5-12-10(6-9)11(7-14)8(2)13-12/h4-7,13H,3H2,1-2H3 |
InChI Key |
SGZDCZLUWSFBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
*Similarity indices from reflect structural overlap with the target compound.
Key Observations:
- Ethoxy vs.
- Methyl at C2 : The 2-methyl group introduces steric hindrance, which may slow down electrophilic substitution reactions at the indole ring compared to unsubstituted analogs like indole-3-carboxaldehyde .
- Benzyloxy vs. Ethoxy : The benzyloxy substituent (similarity 0.88) increases molecular weight and steric bulk, likely reducing solubility in polar solvents .
Physical and Chemical Properties
Comparative data for selected properties are derived from synthesis reports and catalogs:
*Calculated based on formula C₁₃H₁₃NO₂.
Key Observations:
- Melting Points : Bulky substituents (e.g., benzoyl in ) correlate with higher melting points due to increased crystal lattice stability. The ethoxy and methyl groups in the target compound may result in a melting point intermediate between indole-3-carboxaldehyde and larger derivatives .
- Solubility : Ethoxy and methyl groups likely reduce aqueous solubility compared to the parent indole-3-carboxaldehyde but enhance compatibility with organic solvents .
Reaction Efficiency:
- Ethyl ester hydrolysis (e.g., ) typically achieves yields >70%, whereas fluorinated carboxamides () show lower yields (10–37.5%) due to steric and electronic challenges .
Preparation Methods
Starting Material Selection
The indole core is synthesized from 4-ethoxy-2-methylaniline , a commercially available or synthetically accessible precursor. Alternative routes involve ethoxylation of 5-nitro-2-methylaniline followed by nitro reduction, though this introduces additional steps.
Fischer Indole Synthesis
Acid-Catalyzed Cyclization
-
Protocol :
Vilsmeier-Haack Formylation
Reaction Conditions
-
Reagents :
-
Procedure :
-
Workup :
Optimization Parameters
Side Reactions and Mitigation
-
Chlorination : Excess POCl₃ may chlorinate the indole ring. Mitigated by strict stoichiometric control.
-
Demethylation : Ethoxy groups are stable under these conditions, but prolonged heating at >90°C risks cleavage.
Alternative Synthetic Routes
Duff Reaction (Hexamine-Mediated Formylation)
Directed Ortho-Metalation (DoM)
-
Strategy :
-
Install directing group (e.g., OMe) at C3.
-
Metalate with LDA, quench with DMF.
-
-
Challenge : Competing reactivity at C2 and C4 limits utility.
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 10.15 (s, 1H, CHO), 8.21 (s, 1H, H4), 4.12 (q, J=7 Hz, 2H, OCH₂), 2.65 (s, 3H, CH₃), 1.45 (t, J=7 Hz, 3H, CH₂CH₃) |
| ¹³C NMR | δ 192.4 (CHO), 151.2 (C5-O), 135.6 (C3), 127.8 (C2-CH₃) |
| IR | 2830 cm⁻¹ (CHO stretch), 1685 cm⁻¹ (C=O) |
Purity Assessment
Industrial-Scale Considerations
Solvent Recovery
Cost Analysis
| Component | Cost Contribution |
|---|---|
| POCl₃ | 40% |
| DMF | 25% |
| 5-Ethoxy-2-methylindole | 30% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Ethoxy-2-methylindole-3-carboxaldehyde, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted indole precursors. A common approach includes esterification of indole-3-carboxylic acid derivatives followed by ethoxy group introduction via nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. For example, sulfuric acid-catalyzed esterification in methanol can precede hydrazide formation for intermediate functionalization . Ethylation at the 5-position may require controlled alkylation conditions to avoid over-substitution . Purity is ensured via recrystallization or column chromatography, monitored by TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions. The aldehyde proton (CHO) typically resonates at δ 9.8–10.2 ppm, while ethoxy groups show signals near δ 1.3–1.5 ppm (CH) and δ 3.9–4.2 ppm (OCH) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 219.1 for CHNO). Fragmentation patterns reveal loss of ethoxy (-46 Da) or aldehyde (-28 Da) groups .
- FT-IR : Strong absorption at ~1680–1700 cm confirms the aldehyde carbonyl stretch .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use NIOSH-certified respirators if airborne particles are generated during synthesis or handling .
- Store in airtight containers at -20°C to prevent degradation; avoid incompatible reagents (e.g., strong oxidizers) .
- Conduct reactions in fume hoods with spill trays, and wear nitrile gloves and lab coats to minimize dermal exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound derivatives?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce aldehyde oxidation during alkylation steps .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may enhance regioselectivity in ethoxy group installation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing dimerization side reactions .
- Real-Time Monitoring : Use HPLC with UV detection (λ = 280 nm) to track reaction progress and quantify impurities .
Q. What strategies resolve contradictions in biological activity data reported for this compound derivatives across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., fixed cell lines, consistent IC measurement methods) to isolate structural effects .
- Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that may explain divergent results .
- Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity variations due to substituent stereoelectronic effects .
Q. How does the electron-withdrawing effect of the 3-carboxaldehyde group influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- The aldehyde group deactivates the indole ring, directing electrophiles (e.g., nitronium ions) to the less electron-deficient 4- or 6-positions.
- DFT calculations (B3LYP/6-31G*) quantify charge distribution, showing reduced electron density at the 3-position compared to unsubstituted indoles .
- Experimental validation via bromination: Predominant 6-bromo derivatives form under mild conditions (e.g., Br in AcOH at 25°C) .
Q. What advanced computational methods predict the stability of this compound under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate protonation states (pH 2–12) to identify degradation-prone sites (e.g., aldehyde hydration at acidic pH) .
- pKa Prediction Tools : Software like MarvinSketch estimates aldehyde group pKa (~7.5), guiding buffer selection for stability studies .
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C, 75% RH) and analyze degradation kinetics via Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
